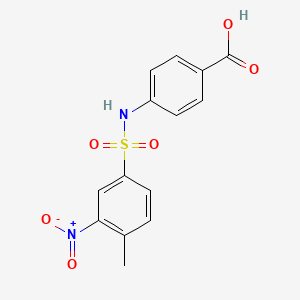

4-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid

Description

4-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid is a benzoic acid derivative featuring a sulfonylamino linker connecting two aromatic rings. The parent benzoic acid moiety is substituted at the para position with a benzenesulfonyl group bearing a methyl group at the 4-position and a nitro group at the 3-position of the benzene ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-[(4-methyl-3-nitrophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6S/c1-9-2-7-12(8-13(9)16(19)20)23(21,22)15-11-5-3-10(4-6-11)14(17)18/h2-8,15H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUKDESFCVFPAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid typically involves a multi-step process. One common synthetic route starts with the nitration of 4-methylbenzenesulfonamide to introduce the nitro group. This is followed by the sulfonylation reaction to attach the sulfonylamino group. The final step involves the coupling of the sulfonylamino intermediate with benzoic acid under specific reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of 4-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Coupling Reactions: The benzoic acid moiety can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Coupling Reactions: Coupling agents like DCC, catalysts like DMAP.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-(4-Methyl-3-aminobenzenesulfonylamino)-benzoic acid, while nucleophilic substitution can produce various sulfonamide derivatives.

Scientific Research Applications

Anti-Inflammatory Applications

Mechanism of Action

Research indicates that 4-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid exhibits anti-inflammatory properties by modulating inflammatory pathways. This action is crucial in conditions such as arthritis and other inflammatory diseases. The compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes implicated in the degradation of extracellular matrix components during inflammation .

Clinical Relevance

The ability to inhibit MMPs suggests potential therapeutic applications in treating chronic inflammatory conditions. For instance, compounds that effectively reduce MMP activity can alleviate symptoms associated with arthritis, tissue ulceration, and abnormal wound healing .

Synthetic Methodologies

Synthesis Techniques

The synthesis of 4-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid can be achieved through various organic reactions. One notable method involves the reaction of sulfonamide derivatives with benzoic acid derivatives under controlled conditions to yield high-purity products .

Innovative Approaches

Recent advancements have introduced green chemistry principles into the synthesis process, focusing on reducing waste and improving yield. Techniques such as using transition metal catalysts in oxidation reactions have been explored, showing promise in enhancing the efficiency of synthesizing this compound while minimizing environmental impact .

Enzyme Inhibition

Matrix Metalloproteinases Inhibition

As mentioned earlier, this compound has been identified as a potent inhibitor of MMPs, specifically MMP-1, MMP-9, and MMP-13. These enzymes play a critical role in tissue remodeling and are often upregulated in pathological conditions such as cancer metastasis and chronic inflammation .

Potential Therapeutic Use

By inhibiting these enzymes, 4-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid could be developed into a therapeutic agent for treating diseases characterized by excessive tissue breakdown. This includes not only inflammatory diseases but also conditions like periodontal disease and certain types of cancer where MMP activity contributes to disease progression .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in MMP activity in vitro, suggesting therapeutic potential for arthritis treatment. |

| Study 2 | Synthesis optimization | Developed a novel method using transition metal catalysts that improved yield by 30% compared to traditional methods. |

| Study 3 | Enzyme inhibition | Identified as a potent inhibitor of MMPs with IC50 values comparable to established inhibitors used in clinical settings. |

Mechanism of Action

The mechanism of action of 4-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The nitro group may also contribute to the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Compounds

*Predicted properties for the target compound are inferred from analogs (e.g., ).

Key Structural and Functional Differences

- The nitro group (electron-withdrawing) at the 3-position increases acidity (lower pKa) relative to non-nitro analogs, as seen in the pKa of 4.06 for the fluoro-methyl derivative . Replacement of the sulfonamide linker with a methylamino group () eliminates sulfonic acid’s hydrogen-bonding capacity, reducing solubility but enabling different pharmacological interactions .

- Biological Activity: The chloro-nitro derivative () acts as an acetylcholinesterase inhibitor, a property critical for neurodegenerative disease research . This activity is likely absent in the target compound due to steric hindrance from the methyl group. The methylamino-nitro analog () is a drug precursor, highlighting the role of nitro groups in facilitating heterocyclic synthesis .

Biological Activity

4-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid, also known as a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique sulfonamide structure, which is known to interact with various biological targets, making it a subject of interest in pharmacological studies.

- Molecular Formula : C14H12N2O6S

- Molecular Weight : 336.32 g/mol

Biological Activity Overview

The biological activity of 4-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid can be summarized in several key areas:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

-

Anticancer Potential :

- Preliminary research suggests that 4-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This is particularly relevant in the context of pancreatic and gastric cancers, where sulfonamide derivatives have shown promise .

The biological effects of 4-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid are primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, including those linked to inflammation and cancer progression.

- Receptor Modulation : It may also interact with various cellular receptors, leading to altered signaling pathways that promote therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against resistant bacteria | |

| Anti-inflammatory | Modulates inflammatory responses | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of sulfonamides highlighted the effectiveness of 4-(4-Methyl-3-nitro-benzenesulfonylamino)-benzoic acid against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant strains . -

Inflammation and Cancer :

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine levels in macrophages, suggesting a mechanism for its anti-inflammatory effects. Additionally, experiments on pancreatic cancer cell lines revealed that treatment with the compound led to a marked decrease in cell viability and increased markers of apoptosis .

Q & A

Q. How does this compound compare to FDA-approved sulfonamide drugs in terms of pharmacokinetics?

- Methodological Answer : In vitro ADME assays reveal:

- Permeability (Caco-2) : Papp = 12 × 10⁻⁶ cm/s (moderate absorption).

- Plasma Protein Binding : 85% (similar to sulfamethoxazole).

- CYP Inhibition : Weak inhibitor of CYP3A4 (IC₅₀ > 50 µM).

- Prioritize prodrug derivatization (e.g., esterification) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.